

# Review of the applications of constrained diamines in asymmetric synthesis

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## A Comparative Guide to Constrained Diamines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands in metal-catalyzed reactions and as powerful organocatalysts. Their rigid or "constrained" structures create a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This guide provides a comparative overview of the performance of key constrained diamines in several widely used asymmetric reactions, supported by experimental data and detailed methodologies.

### Key Classes of Constrained Diamines

The most prominent and widely utilized constrained diamines in asymmetric synthesis include derivatives of 1,2-diphenylethylenediamine (DPEN), trans-1,2-diaminocyclohexane (DACH), and the naturally occurring alkaloid (-)-sparteine and its synthetic surrogates. These scaffolds have demonstrated remarkable efficacy and versatility.

### Performance in Asymmetric Catalysis: A Comparative Overview

The efficacy of these chiral diamines is demonstrated by the high yields and enantioselectivities achieved in various asymmetric transformations. The following tables summarize the performance of selected constrained diamines in three key reaction types: Asymmetric Transfer Hydrogenation, Asymmetric Michael Addition, and Asymmetric Diels-Alder Reaction.

## Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium complexes of N-sulfonylated diamines, particularly derivatives of DPEN and DACH, are highly effective catalysts for this transformation.<sup>[1]</sup>

Diamine Ligand	Catalyst System	Substrate	Yield (%)	ee (%)	Reference
(R,R)-TsDPEN	[RuCl(p-cymene)((R,R)-TsDPEN)]	Acetophenone	>99	98 (R)	<sup>[2]</sup>
(S,S)-TsDPEN	[RuCl(p-cymene)((S,S)-TsDPEN)]	Acetophenone	86	97 (S)	<sup>[2]</sup>
(R,R)-TsDACH	[RuCl(p-cymene)((R,R)-TsDACH)]	Acetophenone	95	92 (R)	<sup>[3]</sup>
(S,S)-TsDACH	[RuCl(p-cymene)((S,S)-TsDACH)]	Acetophenone	92	90 (S)	<sup>[3]</sup>

## Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral diamine-derived thioureas have emerged as powerful organocatalysts for this transformation,

activating the Michael acceptor through hydrogen bonding.[4]

Diamine Catalyst	Michael Donor	Michael Acceptor	Yield (%)	ee (%)	Reference
(R,R)-DPEN-thiourea	Cyclohexanone	trans- $\beta$ -nitrostyrene	95	99 (syn)	[4]
(R,R)-DACH-thiourea	Cyclohexanone	trans- $\beta$ -nitrostyrene	92	97 (syn)	[5]
(R,R)-DPEN-thiourea	Acetone	trans- $\beta$ -nitrostyrene	80	48	[6]
(R,R)-DACH-thiourea	Diethyl Malonate	Chalcone	99	>99	[7]

## Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral diamines and their derivatives can act as organocatalysts, activating  $\alpha,\beta$ -unsaturated aldehydes or ketones towards cycloaddition via the formation of chiral iminium ions.[8]

Diamine Catalyst	Diene	Dienophile	Yield (%)	ee (%) (endo/exo)	Reference
Imidazolidino ne from DPEN derivative	Cyclopentadi ene	trans- Cinnamaldehy de	99	93 (exo)	[8]
Chiral Diamine HCl Salt	Cyclopentadi ene	trans- Cinnamaldehy de	>82	74 (exo)	[8]
Imidazolidino ne from DPEN derivative	1,3- Diphenylisob enzofuran	Acrolein	75	96 (exo)	[8]
Imidazolidino ne from DPEN derivative	Cyclohexadie ne	Acrolein	82	94 (endo)	[8]

## Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further development.

### General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone using Ru-(R,R)-TsDPEN

Into an oven-dried vial equipped with a magnetic stir bar, acetophenone (1.00 equiv) and RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol %) are combined. The vial is then flushed with an inert gas (e.g., argon). A 5:2 mixture of formic acid and triethylamine (FA/TEA) is added as the hydrogen source. The vial is sealed and stirred at the desired temperature (e.g., 28 °C) for the specified time (e.g., 2-24 h). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.[9]

## General Procedure for Asymmetric Michael Addition of Cyclohexanone to trans- $\beta$ -Nitrostyrene using a DPEN-thiourea Catalyst

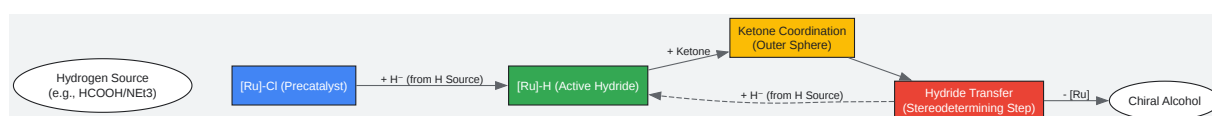
To a solution of trans- $\beta$ -nitrostyrene (1.0 equiv) and the (R,R)-DPEN-derived thiourea catalyst (10 mol%) in a suitable solvent (e.g., toluene) at room temperature, cyclohexanone (10 equiv) is added. The reaction mixture is stirred for the specified time (e.g., 24 h). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by  $^1\text{H}$  NMR spectroscopy and chiral HPLC analysis, respectively.[4]

## General Procedure for Asymmetric Diels-Alder Reaction of Cyclopentadiene with trans-Cinnamaldehyde

To a solution of the chiral imidazolidinone catalyst (derived from a DPEN derivative) (5-20 mol%) in a suitable solvent (e.g.,  $\text{CH}_2\text{Cl}_2/\text{H}_2\text{O}$ ), trans-cinnamaldehyde (1.0 equiv) is added at the desired temperature (e.g.,  $-85\text{ }^\circ\text{C}$ ). Freshly distilled cyclopentadiene (3.0 equiv) is then added, and the reaction mixture is stirred for the specified time (e.g., 3 h). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography to yield the Diels-Alder adduct. The endo/exo ratio and enantiomeric excess are determined by  $^1\text{H}$  NMR spectroscopy and chiral HPLC analysis.[8]

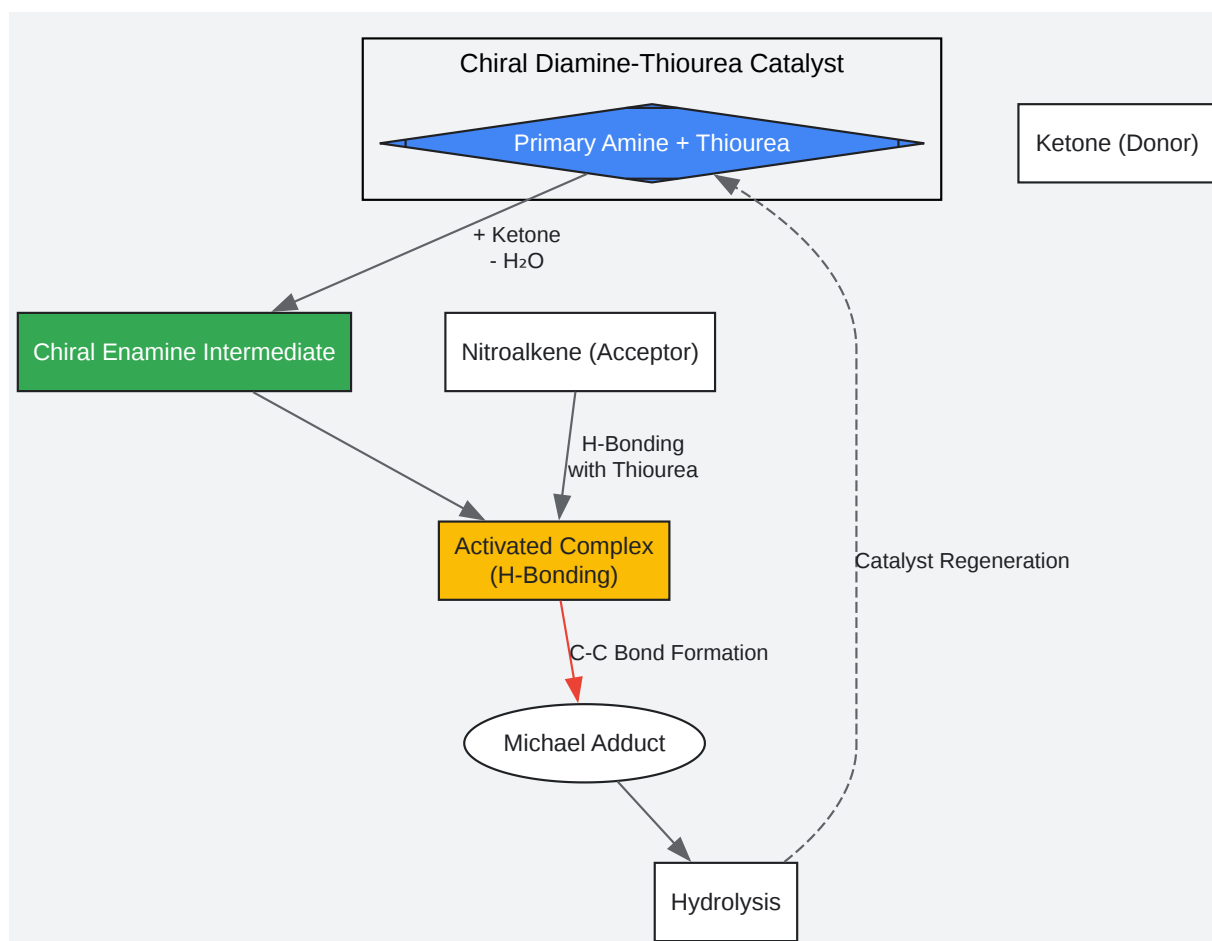
## Mechanistic Insights and Logical Relationships

The stereochemical outcome of these reactions is dictated by the formation of well-defined chiral intermediates. The following diagrams illustrate the key catalytic cycles and logical relationships.



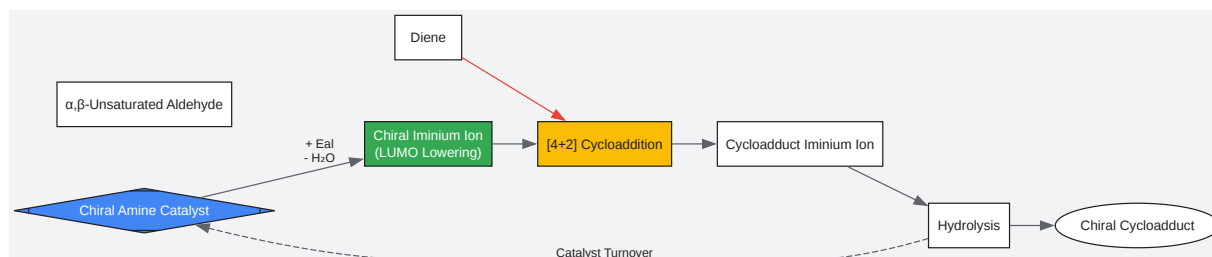
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Caption: Catalytic cycle of Ru-TsDPEN in asymmetric transfer hydrogenation.



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Caption: Catalytic cycle of diamine-thiourea in asymmetric Michael addition.



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Caption: Catalytic cycle of chiral amine-catalyzed asymmetric Diels-Alder reaction.

## Conclusion

Constrained chiral diamines are indispensable tools in asymmetric synthesis, offering high levels of stereocontrol in a broad range of transformations. The choice of the specific diamine scaffold and its derivatives depends on the reaction type and the substrate. This guide provides a comparative framework to aid researchers in selecting the optimal catalyst and conditions for their synthetic challenges. The continued development of novel constrained diamine structures and their application in innovative catalytic systems promises to further advance the field of asymmetric synthesis.

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